molecular formula C43H58N4O12 B610482 利福平 CAS No. 13292-46-1

利福平

货号 B610482
CAS 编号: 13292-46-1
分子量: 822.95
InChI 键: JQXXHWHPUNPDRT-WLSIYKJHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifampicin, also known as rifampin, is an antibiotic used to treat several types of mycobacterial infections including Mycobacterium avium complex, leprosy, and in combination with other antibacterials to treat latent or active tuberculosis . It belongs to the class of medicines called antibiotics and works to kill or prevent the growth of bacteria .


Synthesis Analysis

Rifampicin can be synthesized through cyclization and condensation reactions of rifamycin S that is prepared directly by oxidation and extraction of zymotic fluid . A study has also characterized a network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B .


Molecular Structure Analysis

Rifampicin is a member of the class of rifamycins that is a semisynthetic antibiotic derived from Amycolatopsis rifamycinica . Its molecular formula is C43H58N4O12 .


Chemical Reactions Analysis

Rifampicin exhibits antibacterial activity against a wide range of gram-positive cocci, including Mycobacteria and Clostridium difficile, and specific gram-negative organisms, including Neisseria meningitidis . It exerts bactericidal antimicrobial effects by inhibiting DNA-dependent RNA polymerase (RNAP) .


Physical And Chemical Properties Analysis

Rifampicin has a molecular weight of 822.94 g/mol . It is soluble in DMSO at 100 mg/mL .

科学研究应用

  1. 抑制细菌 RNA 聚合酶: 利福平是抗结核治疗中的关键成分,因为它能够抑制细菌 RNA 聚合酶,如通过与利福平复合的嗜热菌核心 RNA 聚合酶的晶体结构测定所阐明的 (Campbell 等,2001)

  2. 药物-药物相互作用: 利福平可以通过激活核孕烷 X 受体来影响药物代谢和转运,进而影响细胞色素 P450 和 p-糖蛋白的活性,阐明其在药物-药物相互作用中的作用 (Chen 和 Raymond,2006)

  3. 神经保护作用: 研究表明,利福平作为羟基自由基清除剂和糖皮质激素受体激活剂,在小鼠脑缺血后显示出显着的神经保护作用 (Yulug 等,2004)

  4. 对生物适应性的影响: 在环境分离株中,获得利福平抗性可能会降低生物适应性,影响群体感应信号、运动性和底物利用,从而影响细菌的环境适应性 (Kang 和 Park,2010)

  5. 痘病毒形态发生: 利福平已被用来阻断痘苗病毒组装,帮助研究病毒形态发生和理解病毒蛋白加工 (Moss 和 Rosenblum,1973)

  6. 帕金森病治疗的潜力: 利福平已被证明可以保护细胞免受 MPP+-诱导的凋亡并抑制 α-突触核蛋白多聚体,表明其在帕金森病治疗中的潜在用途 (Bi 等,2013)

  7. 抗生素耐药性研究: 对导致利福平耐药性的大肠杆菌 rpoB 基因突变的研究提供了对 RNA 聚合酶的结构和功能影响以及耐药机制的见解 (Jin 和 Gross,1988)

  • 结核病的治疗: 利福平治疗结核病的演变,包括其杀菌活性、剂量研究和高剂量治疗的探索,在结核病治疗中至关重要 (Grobbelaar 等,2019)

  • 生物增强剂应用: 利福平已与胡椒碱等生物增强剂相结合,导致结核病治疗中生物利用度增加和剂量要求降低,证明了将传统阿育吠陀与现代医学相结合的潜力 (Randhawa 等,2011)

  • 结核分枝杆菌中的利福平耐药性: 针对结核分枝杆菌中与利福平耐药性相关的 rpoB 基因突变的研究有助于理解耐药模式并开发分子方法来识别耐药菌株 (Zaw 等,2018)

  • 与 DNA 的相互作用: 对利福平与 DNA 相互作用的研究提供了对其作为 DNA 插层剂的作用的见解,影响了检测该药物的分析方法的开发 (Girousi 等,2004)

  • 神经退行性疾病中的神经保护: 利福平已被证明可以防止涉及氧化应激和凋亡途径的模型中的神经元变性,表明其在治疗神经退行性疾病中的潜力 (Kılıç 等,2004)

  • 血友病中的化学滑膜切除术: 利福平在化学滑膜切除术中用于治疗慢性血友病滑膜炎,突出了利福平在传染病治疗之外的多功能性 (Caviglia 等,2001)

  • 靶向给药: 开发载有利福平的甘露糖缀合壳聚糖纳米颗粒用于治疗内脏利什曼病,展示了靶向给药的创新方法 (Chaubey 和 Mishra,2014)

  • 麻风病的治疗: 利福平治疗麻风病的有效性,特别是其快速的细菌转化,是其治疗应用的关键方面 (Saerens,1975)

  • 麻风病治疗中的副作用: 一份关于利福平诱发的血小板减少症的病例报告强调了监测潜在副作用的重要性 (Shui 等,2020)

  • 安全和危害

    Rifampicin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

    未来方向

    The emergence of multidrug-resistant tuberculosis (MDR-TB) has led to the failure of first-line antituberculosis therapy. An appropriate combination of anti-TB drugs or substitution with second-line agents are required for improving the treatment success rates of MDR and extensively drug-resistant (XDR) TB . There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes .

    属性

    IUPAC Name

    [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JQXXHWHPUNPDRT-WLSIYKJHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C43H58N4O12
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID6021244
    Record name Rifampicin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6021244
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    822.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C
    Record name Rifampicin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB01045
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name RIFAMPIN
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Vapor Pressure

    3.1X10-34 mm Hg at 25 °C /Estimated/
    Record name RIFAMPIN
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Mechanism of Action

    Rifampin acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death., Although rifampin is most active during cell multiplication ... /it/ appears to have some effect on resting cells. Electron microscopy has revealed changes in cytoplasm and disappearance of ribosomes in tubercle bacilli exposed to rifampin, indicating inhibition of DNA-dependent RNA polymerase., Rifampin inhibits DNA-dependent RNA polymerase of mycobacteria and other microorganisms by forming a stable drug-enzyme complex, leading to suppression of initiation of chain formation (but not chain elongation) in RNA synthesis. More specifically, the beta subunit of this complex enzyme is the site of action of the drug, although rifampin binds only to the holoenzyme. Nuclear RNA polymerase from a variety of eukaryotic cells does not bind rifampin, and RNA synthesis is correspondingly unaffected. While rifampin can inhibit RNA synthesis in mammalian mitochondria, considerably higher concentrations of the drug are required than for the inhibition of the bacterial enzyme., High concentrations of rifamycin antibiotics also inhibit viral DNA-dependent RNA polymerases and reverse transcriptases., Rifampin is bactericidal for both intracellular and extracellular microorganisms., Developmental expression of CYPlAl, CYPlA2 and CYP3A6 in the rabbit have been studied. Cytochromes P450IAl, P450IA2 and P450IIIA6 exhibited comparable patterns of developmental expression. Present at low level (less than 0.05 mnol/ng) in the new born animal up to week 3, these proteins sharply accumulated between weeks 3 and 4 to reach a maximum by week 4 (P450IAl, 0.2 nmol/mg; P450IA2, 0.8 nmol/ng; P450IIIA6, 0.12 nmol/mg) and decr in the adult (P450IAl, 0.2 nmol/mg; P450IA2, 0.4 mnol/mg; P450IIIA6, 0.09 nmol/mg). Cytochromes P450IAl and P450IA2 were not expressed in the untreated fetus. Onset of CYP3A6 gene expression occurred at day 30 of gestation and both transcription and mRNA accumulation were transplacentally inducible by rifampicin only shortly before birth, i.e. after treatment of the females between days 28 and 30 of gestation. Both long (1.85 kb) and short (1.7 kb) mRNA transcripts were expressed in untreated or rifampicin treated fetuses. CYP3A6 gene expression was also induced by rifampicin in l week old and 2 week old animals. Developmental expression of CYPlAl and CYPlA2 genes was shown to be closely related to the diet change accompanying weaning which occurs at weeks 3-4. In animals subjected to either delayed (week 6) or early (week 2) weaning, sharp accumulation of messages, proteins and related activities were delayed or anticipated accordingly with respect to normal weaning. Artificially scheduled weaning gave similar results when repeated with biological grade lucern (grown in the absence of chemical fertilizers, pesticides) ... the main constituent of commercial rabbit chow. While CYP3A6 gene expression could be brought forward by early weaning at week 2, both message and protein did not exhibit incr accumulation after delayed weaning at week 6, and remained at the low level of the new born animal. Treatment of l week old and 2 week old animals with triiodothyronine or of 3 week old animals with propylthiouracil, an antithyroid factor, did not modify the normal pattern of developmental expression of genes CYPlAl, CYPlA2 and CYP3A6. ...
    Record name Rifampicin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB01045
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name RIFAMPIN
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Product Name

    Rifampicin

    Color/Form

    Red to orange platelets from acetone, Red-brown crystalline powder

    CAS RN

    13292-46-1
    Record name Rifampin [USAN:USP]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Rifampicin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB01045
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Rifampicin
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Rifampicin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6021244
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Rifampicin
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name RIFAMPIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name RIFAMPIN
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Melting Point

    Decomposes 183-188 °C
    Record name Rifampicin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB01045
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name RIFAMPIN
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Citations

    For This Compound
    397,000
    Citations
    BP Goldstein - The Journal of antibiotics, 2014 - nature.com
    Resistance to rifampicin (RIF) is a broad subject covering not just the mechanism of clinical resistance, nearly always due to a genetic change in the β subunit of bacterial RNA …
    Number of citations: 403 www.nature.com
    M Niemi, JT Backman, MF Fromm, PJ Neuvonen… - Clinical …, 2003 - Springer
    … using rifampicin than in organ donors not using rifampicin.[4]In another study, rifampicin increased the intestinal CYP3A4 mRNA content to 5- to 8-fold of the control.[5]Rifampicin seems …
    Number of citations: 828 link.springer.com
    G Acocella - Clinical pharmacokinetics, 1978 - Springer
    … Rifampicin has been found to compete with bilirubin and other cholefil … that rifampicin is rapidly absorbed from the intestine and that the absorption rate increases with time. Rifampicin …
    Number of citations: 504 link.springer.com
    N Maggi, CR Pasqualucci, R Ballotta, P Sensi - Chemotherapy, 1966 - karger.com
    … a reduction wave with an E 1/2 = + 0.10, identical to that of rifampicin. The in vitro and in vivo anti bacterial activity of rifampicin-quinone was found to be the same as that of rifampicin. …
    Number of citations: 382 karger.com
    S Furesz, R Scotti, R Pallanza, E Mapelli - 1967 - pesquisa.bvsalud.org
    The results obtained from the study of absorption, diffusion and elimination of 3-(4-methylpiperazinyliminomethyl) rifamycin SV (rifampicin, AMP) in humans show that the aim of …
    Number of citations: 191 pesquisa.bvsalud.org
    WR McClure, CL Cech - Journal of Biological Chemistry, 1978 - Elsevier
    … The major effect of rifampicin was found to be a total block of … into a steric model for rifampicin inhibition. Additional minor … in the presence of rifampicin belong nearly exclusively to the …
    Number of citations: 407 www.sciencedirect.com
    P Capelle, D Dhumeaux, M Mora, G Feldmann… - Gut, 1972 - gut.bmj.com
    … of a single dose of 600 mg of rifampicin in 12 patients, six of them … mg of rifampicin per day for 17 days in eight patients, four of them having a normal liver and four a cirrhotic. Rifampicin …
    Number of citations: 134 gut.bmj.com
    A Telenti, P Imboden, F Marchesi, L Matter, K Schopfer… - The Lancet, 1993 - Elsevier
    … We set out to determine the molecular basis of resistance to rifampicin, a major … confer resistance to rifampicin in these organisms. However, a permeability barrier to rifampicin has been …
    Number of citations: 876 www.sciencedirect.com
    EA Campbell, N Korzheva, A Mustaev, K Murakami… - Cell, 2001 - cell.com
    Rifampicin (Rif) is one of the most potent and broad spectrum antibiotics against bacterial pathogens and is a key component of anti-tuberculosis therapy, stemming from its inhibition of …
    Number of citations: 741 www.cell.com
    A Tupin, M Gualtieri, F Roquet-Banères… - International journal of …, 2010 - Elsevier
    The first antibiotic of the ansamycin family, rifampicin (RIF), was isolated in 1959 and was introduced into therapy in 1962; it is still a first-line agent in the treatment of diseases such as …
    Number of citations: 141 www.sciencedirect.com

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。